3-Tert-butyl-6-fluoro-1,2,3,4-tetrahydroquinoline
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Overview
Description
3-Tert-butyl-6-fluoro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C13H18FN. It belongs to the class of tetrahydroquinolines, which are partially saturated derivatives of quinoline. This compound is characterized by the presence of a tert-butyl group at the 3-position and a fluorine atom at the 6-position of the tetrahydroquinoline ring system. It has a molecular weight of 207.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-6-fluoro-1,2,3,4-tetrahydroquinoline typically involves the hydrogenation of quinoline derivatives. One common method involves the catalytic hydrogenation of 3-tert-butyl-6-fluoroquinoline using a palladium or platinum catalyst under high pressure of hydrogen gas . The reaction conditions often include temperatures ranging from 50°C to 100°C and hydrogen pressures of 1 to 4 atmospheres.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or distillation to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-fluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Tert-butyl-6-fluoro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 3-tert-butyl-6-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 3-Tert-butyl-6-chloro-1,2,3,4-tetrahydroquinoline
- 3-Tert-butyl-6-bromo-1,2,3,4-tetrahydroquinoline
- 3-Tert-butyl-6-iodo-1,2,3,4-tetrahydroquinoline
Uniqueness
3-Tert-butyl-6-fluoro-1,2,3,4-tetrahydroquinoline is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable compound in medicinal chemistry and material science .
Properties
IUPAC Name |
3-tert-butyl-6-fluoro-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c1-13(2,3)10-6-9-7-11(14)4-5-12(9)15-8-10/h4-5,7,10,15H,6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSGMWWCKRQFEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC2=C(C=CC(=C2)F)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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